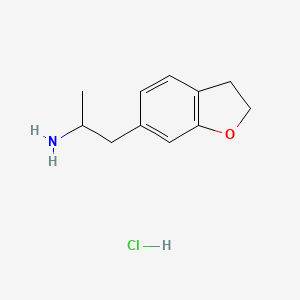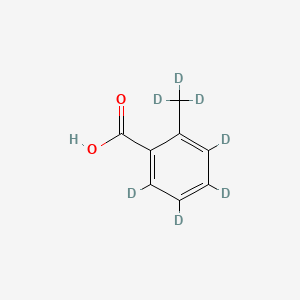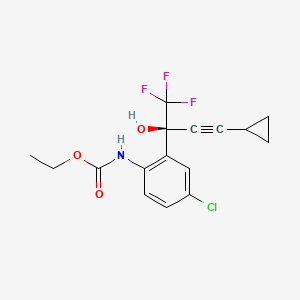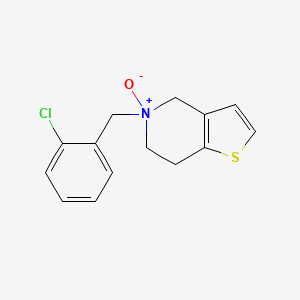
N-5-AmiNo-2-methoxypheNyl-pivaloylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-5-AmiNo-2-methoxypheNyl-pivaloylacetamide is a synthetic organic compound characterized by its unique chemical structure. It is primarily used in pharmaceutical research and development due to its potential biological activities. The compound’s structure includes an amino group, a methoxy group, and a pivaloylacetamide moiety, which contribute to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-5-AmiNo-2-methoxypheNyl-pivaloylacetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration and Reduction: The initial step involves the nitration of 2-methoxyaniline to form 5-nitro-2-methoxyaniline. This is followed by reduction to obtain 5-amino-2-methoxyaniline.
Acylation: The amino group of 5-amino-2-methoxyaniline is then acylated using pivaloyl chloride to form the final product, this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions: N-5-AmiNo-2-methoxypheNyl-pivaloylacetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinone derivatives.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted amides.
科学研究应用
N-5-AmiNo-2-methoxypheNyl-pivaloylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research focuses on its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of N-5-AmiNo-2-methoxypheNyl-pivaloylacetamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific biological context and the compound’s derivatives.
相似化合物的比较
N-5-AmiNo-2-methoxypheNyl-acetamide: Lacks the pivaloyl group, which may affect its reactivity and biological activity.
N-5-AmiNo-2-methoxypheNyl-benzamide: Contains a benzoyl group instead of a pivaloyl group, leading to different chemical properties.
Uniqueness: N-5-AmiNo-2-methoxypheNyl-pivaloylacetamide is unique due to the presence of the pivaloyl group, which imparts distinct steric and electronic effects. This can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
属性
CAS 编号 |
143183-25-9 |
|---|---|
分子式 |
C28H42N4O10S |
分子量 |
626.722 |
IUPAC 名称 |
N-(5-amino-2-methoxyphenyl)-4,4-dimethyl-3-oxopentanamide;sulfuric acid |
InChI |
InChI=1S/2C14H20N2O3.H2O4S/c2*1-14(2,3)12(17)8-13(18)16-10-7-9(15)5-6-11(10)19-4;1-5(2,3)4/h2*5-7H,8,15H2,1-4H3,(H,16,18);(H2,1,2,3,4) |
InChI 键 |
AFCKOVOQDBWLPO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)CC(=O)NC1=C(C=CC(=C1)N)OC.CC(C)(C)C(=O)CC(=O)NC1=C(C=CC(=C1)N)OC.OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B586218.png)
![Acetamide,N-[2-(1-hydroxy-2-propynyl)phenyl]-](/img/structure/B586221.png)


![3-Oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B586231.png)
